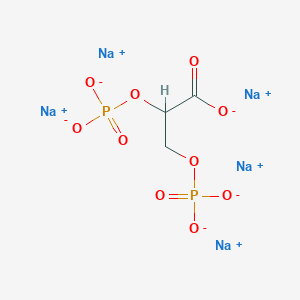
Dihydrocaffeic acid 3-O-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrocaffeic acid 3-O-glucuronide is an organic compound that belongs to the class of phenolic glycosides . It is a derivative of dihydrocaffeic acid (DHCA), a phenolic acid bearing a catechol ring and a three-carbon side chain . DHCA is found in minor amounts in numerous plants and fungi of different origins .
Synthesis Analysis
The synthesis of this compound involves the action of the enzyme uridine diphosphate (UDP)-glucuronosyltransferase . Dihydrocaffeic acid forms dihydrocaffeic acid-3’-O-glucuronide with the help of this enzyme .Molecular Structure Analysis
The molecular weight of this compound is 358.2974 and its chemical formula is C15H18O10 .Chemical Reactions Analysis
Phenolic compounds like dihydrocaffeic acid undergo several reactions such as glucuronidation, sulfonation, and methylation . In the case of dihydrocaffeic acid, it forms dihydrocaffeic acid-3’-O-glucuronide through glucuronidation .Physical And Chemical Properties Analysis
Dihydrocaffeic acid is a white to beige to orange powder. It has a molecular weight of 182.17 g/mol and a melting point of 136 °C. It is soluble in water and ethanol and has very limited solubility in nonpolar organic solvents .Aplicaciones Científicas De Investigación
Photo-Protection in Skin Cells : Dihydrocaffeic acid has shown potential as a candidate for photo-protection by reducing cytotoxicity and pro-inflammatory cytokine production in human keratinocyte HaCaT cells following UV radiation. This suggests its applicability in skin protection and possibly in the prevention of skin cancers caused by UV exposure (Poquet, Clifford, & Williamson, 2008).
Metabolic Fate and Bioavailability : Research has investigated the metabolic fate of dihydrocaffeic acid, finding that it is rapidly absorbed and excreted in urine as free and conjugated forms, including glucuronide conjugates. This study provides insights into its metabolism and potential bioavailability in humans (Poquet, Clifford, & Williamson, 2008).
Biomarkers of Coffee Consumption : Dihydrocaffeic acid 3-O-glucuronide has been identified as a potential sensitive biomarker for coffee consumption. This is significant for studies related to dietary habits and their health implications (Stalmach et al., 2009).
Antioxidant and Anti-inflammatory Effects : Microbial-derived phenolic acids and their conjugates, including dihydrocaffeic acid 3-O-β-D-glucuronide, have shown protective effects against neuroinflammation and oxidative stress. These findings indicate potential therapeutic applications in neurodegenerative diseases (González de Llano et al., 2023).
Anticancer Activity : Dihydrocaffeic acid has displayed anticancer potential in various cancer cell lines, indicating its possible role in cancer prevention and treatment. Further research is required to understand the mechanism of its action (Santana-Gálvez et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Dihydrocaffeic acid and its derivatives have attracted the interest of various research groups in many fields of science, from food to biomedical applications . The protective effect of DHCA and its derivatives on cells subjected to oxidative stress and inflammation has been acknowledged in many studies, both in vitro and in vivo . Future research may continue to explore the health benefits and therapeutic, industrial, and nutritional potential of dihydrocaffeic acid and its derivatives .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O10/c16-7-3-1-6(2-4-9(17)18)5-8(7)24-15-12(21)10(19)11(20)13(25-15)14(22)23/h1,3,5,10-13,15-16,19-21H,2,4H2,(H,17,18)(H,22,23)/t10-,11-,12+,13-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELQNMHOLDHBFA-DKBOKBLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678637 |
Source


|
| Record name | 5-(2-Carboxyethyl)-2-hydroxyphenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187945-71-6 |
Source


|
| Record name | 5-(2-Carboxyethyl)-2-hydroxyphenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586494.png)
![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586495.png)

![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586499.png)






![(2R,5S,10aS,10bS)-Octahydro-10b-hydroxy-5-isobutyl-2-isopropyl-3,6-dioxo-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-2-carboxylic Acid](/img/structure/B586512.png)
